molecular formula C9H10O3 B1196125 Methyl 4-methylsalicylate CAS No. 4670-56-8

Methyl 4-methylsalicylate

Cat. No. B1196125
CAS RN: 4670-56-8
M. Wt: 166.17 g/mol
InChI Key: UITFCFWKYAOJEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-methylsalicylate and related compounds has been explored through various methods. For instance, the preparation of methyl 4-vinylsalicylate and its derivatives has been investigated starting from 3-ethylphenol, leading to the synthesis of new polymeric salicylic acid derivatives with potential applications as ultraviolet stabilizers, protective agents for the skin, and medicinal agents (Tirrell & Vogl, 1980). Another method involves the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, showcasing a pathway involving esterification and selective hydrolysis (Mi, 2006).

Molecular Structure Analysis

The molecular structure of methyl 4-methylsalicylate and its analogs has been a subject of study to understand its chemical behavior and applications. Rotational spectroscopy studies have provided insights into the molecule's conformational equilibrium, revealing an intramolecular hydrogen bond that stabilizes its lowest-energy form (Melandri et al., 2007).

Chemical Reactions and Properties

Methyl 4-methylsalicylate undergoes various chemical reactions that highlight its reactivity and potential utility. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction demonstrates the compound's versatility in chemical transformations (Galenko et al., 2015).

Scientific Research Applications

1. Analytical Method to Detect Methyl Salicylate in Human Plasma

  • Summary of Application: This research developed a high sensitivity LC-MS/MS method for the determination of methyl salicylate in human plasma. This method can be used to characterize methyl salicylate uptake from consumer products that are not intended to be ingested .
  • Methods of Application: Human blood was collected in a potassium oxalate/sodium fluoride-treated tube, for its anticoagulant and preservative nature. After centrifugation, an aliquot (0.0750 mL) of human plasma was obtained, the internal standard d -MeSal was added and the sample extracted using a protein precipitation with derivatization procedure .
  • Results or Outcomes: The range of quantification is 1.75 - 50.0 ng/mL. In a clinical study, peak plasma levels during a single 40-min use of 2 g wintergreen flavored MST ranged from <LOQ to 4.62 ng/mL .

2. Topical Delivery of Salicylates

  • Summary of Application: Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively .
  • Methods of Application: The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial and photoprotective actions .
  • Results or Outcomes: The investigations of topical delivery strategies for methyl salicylate are limited .

Safety And Hazards

Methyl 4-methylsalicylate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Methyl 4-methylsalicylate could potentially be used in the development of new optical materials . Additionally, research is being conducted on the topical delivery of salicylates, including Methyl 4-methylsalicylate, for keratolytic and anti-inflammatory actions .

properties

IUPAC Name

methyl 2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFCFWKYAOJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863434
Record name Methyl 4-methylsalicylate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylsalicylate

CAS RN

4670-56-8, 63027-59-8
Record name Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
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Record name Methyl 4-methylsalicylate
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Record name Methyl 4-methylsalicylate
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Record name Methyl 4-methylsalicylate
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Record name Methyl hydroxytoluate
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Record name METHYL 4-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

To a suspension of 10 g (0.0651 mol) of 4-methylsalicylic acid in 150 mL of methanol was added 50 mL of ethereal hydrochloric acid. The reaction mixture was heated at 60° C. for 60 hours. The solvent was removed under vacuum. After adding hexane-ethyl acetate, the resulting solid was filtered and the filtrate was evaporated to give 10.2 g (94%) of product as an oil.
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10 g
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150 mL
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50 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

4-Methylsalicylic acid (100 g, 658 mmoles) was dissolved in anhydrous methanol (500 mL) and concentrated sulfuric acid (25 mL) was added carefully. The solution was refluxed for 18 hours, then cooled to room temperature. The reaction mixture was concentrated to about 150 mL, and ethyl acetate (250 mL) was added. The ethyl acetate solution was washed twice with saturated aqueous sodium bicarbonate (250 mL portions) and then with saturated aqueous sodium chloride (100 mL). The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered, and evaporated to a clear, reddish-brown liquid. This crude product was vacuum distilled (oil pump) to afford a clear, viscous liquid that solidified on standing to afford 98.1 g (90% yield) of methyl 4-methylsalicylate.
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100 g
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500 mL
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25 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-methylsalicylic acid (75 g, 0.49 mmol) in MeOH (500 mL) at 0° C. was treated with dicyclohexylcarbodiimide (101 g, 0.49 mmol) and the mixture was stirred at room temperature for 2 h. The precipitated dicyclohexylurea was removed by filtration and the filtrate was concentrated in vacuo. The crude residue was purified by distillation (110° C. bath temp, 0.5 mm Hg) to afford 4-methylsalicylic acid methyl ester
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75 g
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101 g
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500 mL
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Synthesis routes and methods IV

Procedure details

Iodomethane (22.6 mL, 362 mmol, 1.1 equiv) was added to a suspension of 4-methylsalicylic acid (50.0 g, 329 mmol, 1 equiv) and lithium carbonate (26.8 g, 362 mmol, 1.1 equiv) in dimethylformamide (450 mL) at 23° C. The reaction flask was heated in an oil bath at 60° C. After 3.5 h, the warm suspension was partitioned carefully between ice water (500 mL) and ethyl acetate (800 mL). The layers were separated. The aqueous layer was extracted with ethyl acetate (800 mL). The organic layers were combined. The combined solution was washed sequentially with water (2×500 mL) then saturated aqueous sodium chloride solution (500 mL) and the washed solution was dried over sodium sulfate. The dried solution was filtered and the filtrate was concentrated. A small sample of the product (˜50 mg) was purified by flash-column chromatography (2% ethyl acetate-hexanes) and was characterized by 1H NMR, 13C NMR, IR, and HRMS. The balance of the product, methyl 2-hydroxy-4-methylbenzoate, was used directly in the next reaction without purification. TLC: (2% ethyl acetate-hexanes) Rf=0.15 (CAM); 1H NMR (500 MHz, CDCl3) δ: 10.70 (s, 1H), 7.70 (d, 1H, J=8.4 Hz), 6.79 (s, 1H), 6.69 (d, 1H, J=7.7 Hz), 3.92 (s, 3H), 2.34 (s, 3H); 13C NMR (125 MHz, CDCl3) δ: 170.5, 161.5, 147.0, 129.6, 120.4, 117.7, 109.8, 52.0, 21.8; FTIR (neat), cm−1: 3186 (m), 2956 (m), 1672 (s), 1623 (m), 1579 (m), 1504 (m), 1441 (s), 1338 (s), 1298 (s), 1250 (s), 1215 (s), 1157 (s), 1096 (s), 906 (s), 780 (s); HRMS (ESI): Calcd for (C9H10O3+H)+ 167.0703, found 167.0698.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methylsalicylate
Reactant of Route 2
Methyl 4-methylsalicylate
Reactant of Route 3
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Methyl 4-methylsalicylate
Reactant of Route 4
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Methyl 4-methylsalicylate
Reactant of Route 5
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Methyl 4-methylsalicylate
Reactant of Route 6
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Citations

For This Compound
40
Citations
WJ Nichols, AA Cossé, RJ Bartelt, BH King - Journal of chemical ecology, 2010 - Springer
… The next comparison was among the other three synthetic isomers (methyl 3-methylsalicylate, methyl 4-methylsalicylate, methyl 5-methylsalicylate), which did not differ either (F = 0.57, …
Number of citations: 31 link.springer.com
D Mcginty, CS Letizia, AM Api - Food and chemical toxicology, 2007 - Elsevier
… In 2006, a complete literature search was conducted on methyl 4-methylsalicylate. On-line databases that were surveyed included chemical abstract services and the National Library of …
Number of citations: 1 www.sciencedirect.com
S Omagari, T Nakanishi, T Seki… - The Journal of …, 2015 - ACS Publications
… In this work, two novel nonanuclear Tb(III) clusters Tb-L1 and Tb-L2 involving the ligands methyl 4-methylsalicylate (L1) and methyl 5-methylsalicylate ligand (L2) were synthesized and …
Number of citations: 28 pubs.acs.org
M Yoon, M Kim, MH Kim, JG Kang, Y Sohn… - Inorganica Chimica Acta, 2019 - Elsevier
… Omagari et al. prepared Tb-coordinated methyl 4-methylsalicylate, methyl 5-methylsalicylate and methyl salicylate complexes [19]. They found that the position of the methyl group was …
Number of citations: 6 www.sciencedirect.com
EE Weinert, R Dondi, S Colloredo-Melz… - pstorage-acs-6854636.s3 …
… LiAlH4 (0.251 g, 6.60 mmol) was added to a solution of methyl 4-methylsalicylate (1.00 g, 6.00 mmol) in dry THF (30.0 mL). The reaction was stirred for 1 hr at room temperature under …
WJ Nichols Jr - 2009 - search.proquest.com
… The next comparison was among the other three synthetics (methyl 3-methylsalicylate, methyl 4methylsalicylate, or methyl 5-methylsalicylate), which did not differ either (F=0.57, df=42,2…
Number of citations: 4 search.proquest.com
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
The major component of the trail pheromone ofT. impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng …
Number of citations: 28 link.springer.com
K Schönrogge, EKV Napper, MA Birkett… - Journal of Chemical …, 2008 - Springer
… Methyl 3-methylsalicylate and methyl 4-methylsalicylate were synthesized in high purity (>99% pure by GC) by esterification of 3-methylsalicylic acid (Aldrich) and 4-methylsalicylic acid (…
Number of citations: 35 link.springer.com
TC Lima, AR Ferreira, DF Silva, EO Lima… - Natural product …, 2018 - Taylor & Francis
Candida albicans is an important opportunistic fungal pathogen capable of provoking infection in humans. In the present study, we evaluated the antifungal effect of 23 ester derivatives …
Number of citations: 64 www.tandfonline.com
R Irie, K Noda, Y Ito, N Matsumoto, T Katsuki - Tetrahedron: Asymmetry, 1991 - Elsevier
… The residue was distilled under reduced pressure (bp 126140c/20 mmHg) to give almost pure methyl 4-methylsalicylate as a colorless oil (28.7 g) which was used for the following …
Number of citations: 274 www.sciencedirect.com

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